molecular formula C8H12BrNS B13160254 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole

4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole

Cat. No.: B13160254
M. Wt: 234.16 g/mol
InChI Key: JISIDWHENQYGNE-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is an organic compound that features a thiazole ring substituted with a bromoalkyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with 3-bromo-2-methylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include dehalogenated thiazoles or modified thiazole rings.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiazole ring are key functional groups that contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: A simple alkyl bromide with similar reactivity but lacking the thiazole ring.

    4-(3-Bromo-2-methylpropyl)morpholine: Contains a morpholine ring instead of a thiazole ring, leading to different chemical and biological properties.

    3-Bromo-2-methylpropene: An alkene with a similar bromoalkyl group but different reactivity due to the presence of a double bond.

Uniqueness

4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is unique due to the presence of both a thiazole ring and a bromoalkyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-6(4-9)3-8-5-11-7(2)10-8/h5-6H,3-4H2,1-2H3

InChI Key

JISIDWHENQYGNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(C)CBr

Origin of Product

United States

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